molecular formula C12H14N2O2S B2601980 tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate CAS No. 2287298-17-1

tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate

Cat. No.: B2601980
CAS No.: 2287298-17-1
M. Wt: 250.32
InChI Key: DNNLKNZYPOCCKU-UHFFFAOYSA-N
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Description

tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thieno[3,2-b]pyridine ring system, which is fused with a carbamate group. The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate typically involves the reaction of thieno[3,2-b]pyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate stands out due to its unique thieno[3,2-b]pyridine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-7-8-9(17-10)5-4-6-13-8/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNLKNZYPOCCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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